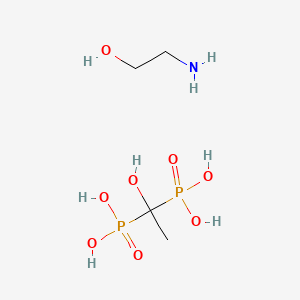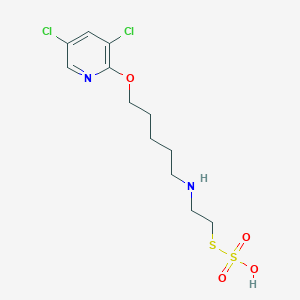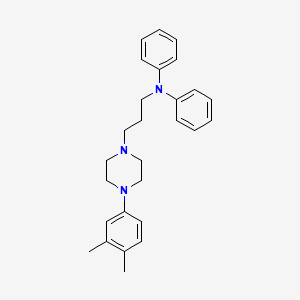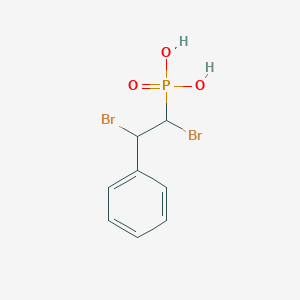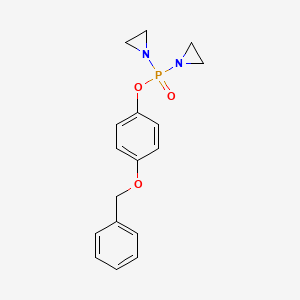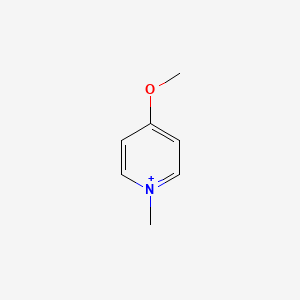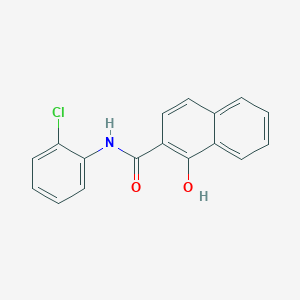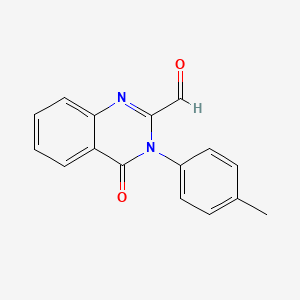
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine is a chemical compound with the molecular formula C11H22BrN3OSi2. This compound is characterized by the presence of bromine, trimethylsilyl, and trimethylsilyloxy groups attached to a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, and silylating agents such as trimethylsilyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, while in coupling reactions, a new carbon-carbon bond is formed.
Scientific Research Applications
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine is unique due to the presence of both trimethylsilyl and trimethylsilyloxy groups, which enhance its reactivity and make it a versatile intermediate in various chemical reactions. Its structure allows for specific interactions in biological and chemical systems, making it valuable in research and industrial applications.
Properties
CAS No. |
50271-92-6 |
|---|---|
Molecular Formula |
C10H20BrN3OSi2 |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
5-bromo-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C10H20BrN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14) |
InChI Key |
FACYSDZVGGOMDR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=NC=C1Br)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


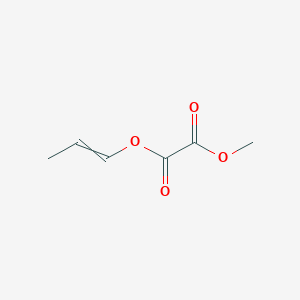
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)


